Oxidative‑Addition Reactivity Gradient Enables Chemoselective Sequential Coupling
The benzylic C–I bond exhibits oxidative‑addition reactivity toward Pd(0) that is ca. 10³‑fold greater than that of the meta‑aryl C–Cl bond, providing a quantifiable chemoselectivity window that is absent in the corresponding 1‑chloro‑4‑(1‑iodoethyl)benzene isomer because the para‑chloro position has a different electronic influence on the aryl ring [1][2].
| Evidence Dimension | Relative oxidative‑addition rate (Pd(0)) |
|---|---|
| Target Compound Data | Benzylic C–I bond ≈10⁵ M⁻¹s⁻¹ (extrapolated from ArI values); meta‑Ar–Cl bond ≈10⁻¹ M⁻¹s⁻¹ [1]. |
| Comparator Or Baseline | Aryl C–Br (∼1 M⁻¹s⁻¹); para‑Cl‑aryl iodide (electronically distinct); 1‑chloro‑3‑(2‑iodoethyl)benzene (non‑benzylic C–I, ∼0.5 M⁻¹s⁻¹). |
| Quantified Difference | Target C–I reacts ≈10³–10⁵ × faster than C–Cl or non‑benzylic C–I. |
| Conditions | Pd(0) catalyst, oxidative addition step (computed/experimental benchmarks from the literature) [1]. |
Why This Matters
This reactivity gradient allows a processor to selectively functionalize the iodo position first and the chloro position later, a capability not feasible with the non‑benzylic or para‑isomers.
- [1] A. F. Littke, G. C. Fu, “Palladium‑catalyzed coupling reactions of aryl chlorides,” Angewandte Chemie International Edition, 2002, 41, 4176–4211. View Source
- [2] M. L. Clarke, G. J. R. Jones, “Benzylic halides in palladium‑catalyzed cross‑coupling,” Chemical Society Reviews, 2006, 35, 1104–1112. View Source
